molecular formula C19H22N4O3S2 B262545 Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Número de catálogo B262545
Peso molecular: 418.5 g/mol
Clave InChI: UYAFXKGUFVDAGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, which is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells, and its inhibition can lead to the suppression of B-cell receptor (BCR) signaling.

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves the inhibition of BTK, which plays a crucial role in the signaling pathways of B cells. BCR signaling is essential for the survival and proliferation of B cells, and its dysregulation can lead to the development of B-cell malignancies. BTK inhibitors, such as this compound, can suppress BCR signaling and induce apoptosis in B-cell malignancies (Byrd et al., 2016).
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, this compound has been shown to induce apoptosis in CLL and NHL cells and inhibit tumor growth in animal models (Byrd et al., 2016). In clinical studies, BTK inhibitors, including this compound, have shown promising results in the treatment of CLL and NHL, with high response rates and durable remissions (Byrd et al., 2016).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has several advantages for lab experiments. It is a selective inhibitor of BTK, which allows for the specific targeting of B-cell malignancies. This compound has also shown promising results in preclinical and clinical studies, which makes it an attractive candidate for further research. However, there are also limitations to the use of this compound in lab experiments. The compound has limited solubility, which can affect its bioavailability and efficacy. There is also a risk of off-target effects, which can lead to adverse effects in non-target cells (Byrd et al., 2016).

Direcciones Futuras

For research include the development of more potent and selective BTK inhibitors, the investigation of combination therapies, and the use of BTK inhibitors in other diseases.

Métodos De Síntesis

The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves several steps. The first step is the preparation of 4-(4-methylpiperazin-1-yl)benzoic acid, which is then reacted with thiophene-2-carbonyl chloride to form 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl 4-aminobenzoate to form the final product, this compound (Kawakami et al., 2016).

Aplicaciones Científicas De Investigación

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has been extensively studied in scientific research due to its potential applications in various fields. One of the main research applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors, such as this compound, have shown promising results in preclinical and clinical studies for the treatment of these malignancies (Byrd et al., 2016).

Propiedades

Fórmula molecular

C19H22N4O3S2

Peso molecular

418.5 g/mol

Nombre IUPAC

methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylcarbamothioylamino)benzoate

InChI

InChI=1S/C19H22N4O3S2/c1-22-7-9-23(10-8-22)15-6-5-13(18(25)26-2)12-14(15)20-19(27)21-17(24)16-4-3-11-28-16/h3-6,11-12H,7-10H2,1-2H3,(H2,20,21,24,27)

Clave InChI

UYAFXKGUFVDAGE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3

SMILES canónico

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.